4,7-Diazaspiro[2.5]octane-5,8-dione
Overview
Description
4,7-Diazaspiro[2.5]octane-5,8-dione is a heterocyclic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol This compound features a unique spirocyclic structure, which consists of two nitrogen atoms and two carbonyl groups
Preparation Methods
The synthesis of 4,7-Diazaspiro[2.5]octane-5,8-dione typically involves the use of 1-aminocyclopropane carboxylate as a starting material . The preparation process includes several steps:
Cyclization Reaction: The final step of the synthetic route involves a cyclization reaction to form the spirocyclic structure.
Reaction Conditions: The process requires specific conditions, such as the use of an inert atmosphere and room temperature for storage.
Industrial Production: The preparation method is designed to be simple, stable, and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
4,7-Diazaspiro[2.5]octane-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the carbonyl groups present in the structure.
Substitution: Substitution reactions involving common reagents can lead to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
4,7-Diazaspiro[2.5]octane-5,8-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4,7-Diazaspiro[2.5]octane-5,8-dione can be compared with other similar compounds, such as:
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: This compound has a similar spirocyclic structure but includes a benzyl group.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with different substituents.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and carbonyl groups, which confer distinct chemical and biological properties.
Biological Activity
Overview
4,7-Diazaspiro[2.5]octane-5,8-dione (CAS No. 129306-17-8) is a heterocyclic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms and two carbonyl groups. Its molecular formula is , and it has a molecular weight of 140.14 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound exhibits distinct chemical properties due to the arrangement of nitrogen atoms and carbonyl groups, enabling various chemical reactions such as oxidation, reduction, and substitution. These properties are pivotal in its biological interactions and therapeutic potential.
Property | Value |
---|---|
Molecular Formula | C₆H₈N₂O₂ |
Molecular Weight | 140.14 g/mol |
CAS Number | 129306-17-8 |
Research indicates that this compound interacts with key cellular signaling pathways, particularly the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. Inhibition of these pathways can lead to reduced cell proliferation and altered cellular motility and survival, suggesting potential therapeutic applications in cancer treatment and other diseases where these pathways are dysregulated .
Antimicrobial Properties
Studies have shown that derivatives of this compound exhibit antimicrobial activity. For instance, certain enantiomers demonstrate varying levels of potency against microbial strains. The structural features of the compound play a crucial role in determining its efficacy .
Antitumor Activity
Recent investigations into the antitumor potential of this compound highlight its ability to inhibit cancer cell growth through modulation of the PI3K/mTOR pathway. This inhibition is linked to significant changes in cellular behavior that could be harnessed for therapeutic purposes .
Case Studies
- Study on Antimicrobial Activity : A comparative analysis of different enantiomers of this compound revealed that one specific enantiomer exhibited superior antimicrobial activity against Gram-positive bacteria compared to its counterpart .
- Cancer Cell Line Study : In vitro studies on various cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other spirocyclic compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione | Similar spirocyclic structure | Contains a benzyl group affecting reactivity |
(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione | Enantiomer with opposite stereochemistry | Potentially different biological activity |
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | Different substituents | Features additional oxygen atoms influencing properties |
Properties
IUPAC Name |
4,7-diazaspiro[2.5]octane-5,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-4-3-7-5(10)6(8-4)1-2-6/h1-3H2,(H,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBJGTYVUQPXLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(=O)NCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571707 | |
Record name | 4,7-Diazaspiro[2.5]octane-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129306-17-8 | |
Record name | 4,7-Diazaspiro[2.5]octane-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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